molecular formula C15H24N2O5S B3015822 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate CAS No. 1421523-35-4

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate

Cat. No. B3015822
CAS RN: 1421523-35-4
M. Wt: 344.43
InChI Key: JOPGURYSGXZFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate is a useful research compound. Its molecular formula is C15H24N2O5S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

HEAMMTE formate has attracted attention in medicinal chemistry due to its potential as a drug candidate. Researchers explore its pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and toxicity profiles. By modifying its structure, scientists aim to develop novel drugs for treating various diseases, including cancer, neurological disorders, and infectious diseases .

Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a non-invasive treatment for cancer and other conditions. HEAMMTE formate can serve as a photosensitizer, absorbing light energy and generating reactive oxygen species (ROS) upon activation. These ROS selectively damage cancer cells, leading to their destruction. Researchers investigate its efficacy, optimal dosages, and delivery methods for PDT applications .

Organic Electronics

HEAMMTE formate’s conjugated structure makes it suitable for organic electronics. It can act as a building block for organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). Scientists study its charge transport properties, stability, and compatibility with other materials to enhance device performance .

Catalysis

The presence of a morpholino group in HEAMMTE formate suggests potential catalytic activity. Researchers explore its use as a catalyst in organic transformations, such as asymmetric reactions or C-C bond formations. Understanding its reactivity and selectivity is crucial for designing efficient catalytic processes .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. HEAMMTE formate’s unique structure allows it to participate in hydrogen bonding, π-π stacking, and host-guest interactions. Researchers investigate its role in self-assembly, molecular recognition, and functional materials .

Materials Science

HEAMMTE formate’s thiophene moiety contributes to its electronic properties. Scientists explore its incorporation into conductive polymers, sensors, and optoelectronic devices. By tailoring its structure, they aim to enhance material properties, such as charge mobility, fluorescence, and stability .

properties

IUPAC Name

formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S.CH2O2/c1-15(4-6-17)10-12-11-19-7-5-16(12)14(18)9-13-3-2-8-20-13;2-1-3/h2-3,8,12,17H,4-7,9-11H2,1H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPGURYSGXZFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1COCCN1C(=O)CC2=CC=CS2.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.